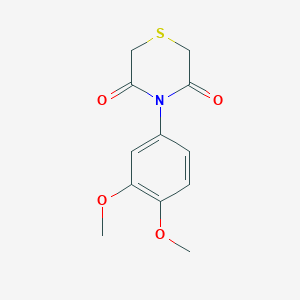

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-9-4-3-8(5-10(9)17-2)13-11(14)6-18-7-12(13)15/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTMLVBPDCEJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CSCC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dimethoxyphenylacetonitrile

- 3,4-Dimethoxyphenylacetone

- 3,4-Dimethoxyphenylpropionic acid

Uniqueness

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, also known by its CAS number 338409-83-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a dimethoxyphenyl group. Its unique structure contributes to its biological activity, particularly in inhibiting various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against specific bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease progression.

The mechanisms underlying the biological activity of this compound include:

- Interaction with Cellular Targets : The compound may interact with proteins involved in cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for tumor growth and survival.

Anticancer Studies

A significant study evaluated the anticancer properties of this compound on human cancer cell lines. The results demonstrated:

- IC50 Values : The compound showed an IC50 value of approximately 10 µM against breast cancer cells, indicating potent activity.

- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Apoptosis induction |

| Lung Cancer | 15 | Cell cycle arrest |

| Colon Cancer | 12 | Enzyme inhibition |

Antimicrobial Studies

In antimicrobial assays, the compound was tested against several bacterial strains:

- Efficacy Against Bacteria : It exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved patient outcomes compared to chemotherapy alone.

- Case Study on Antimicrobial Use : A study highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent.

Q & A

Q. What are the standard protocols for synthesizing 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of 3,4-dimethoxyphenyl precursors with thiomorpholinedione derivatives under reflux conditions (e.g., DMF/acetic acid mixtures, as in similar thiazolidinone syntheses ). To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent ratios) and identify critical factors. For instance, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Computational pre-screening (e.g., quantum chemical calculations) can further narrow optimal conditions, minimizing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and methoxy group integration (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy signals near δ 3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion matching CHNOS).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm) and thioamide (C-S, ~600 cm) functional groups.

- HPLC-PDA : Assess purity and resolve isomers via reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanism of this compound formation?

Methodological Answer: Use density functional theory (DFT) to model transition states and intermediate energies, identifying rate-limiting steps (e.g., nucleophilic attack or cyclization). Pair this with intrinsic reaction coordinate (IRC) calculations to validate pathways . Experimentally, kinetic isotope effects (KIEs) and trapping of intermediates (e.g., via low-temperature NMR) can corroborate computational predictions. For example, a study on EDOT derivatives combined DFT with in-situ IR to map reaction coordinates .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity) across studies to identify confounding variables .

- Dose-Response Validation : Re-evaluate activity using standardized assays (e.g., IC determination with triplicate replicates) to rule out false positives/negatives.

- Structural Analog Testing : Synthesize and test derivatives with controlled modifications (e.g., methoxy → ethoxy substitutions) to isolate pharmacophore contributions .

Q. How can researchers design experiments to investigate the compound’s stability under varying physicochemical conditions (pH, temperature, light)?

Methodological Answer: Implement accelerated stability testing :

- Forced Degradation : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH for pH stability, 40–80°C for thermal stability) and monitor degradation via LC-MS.

- Photostability : Use ICH Q1B guidelines with UV/visible light exposure (e.g., 1.2 million lux-hours) and analyze by HPLC for byproduct formation .

- Moisture Sensitivity : Store samples at 25°C/60% RH and track hygroscopicity via dynamic vapor sorption (DVS) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC : Utilize gradient elution with a C18 column and MS-triggered fraction collection for high-purity isolation.

- Membrane Separation : Apply nanofiltration (e.g., 200–300 Da MWCO membranes) to remove low-molecular-weight impurities .

- Crystallization Optimization : Screen solvents (e.g., DMF/ethanol mixtures) using DoE to maximize yield and polymorph control .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in computational vs. experimental solubility data for this compound?

Methodological Answer:

- Solubility Parameter Matching : Compare Hansen solubility parameters (δ, δ, δ) from COSMO-RS simulations with experimental solvent screens (e.g., using shake-flask method and UV quantification).

- Free-Energy Perturbation (FEP) : Refine force fields in molecular dynamics (MD) simulations to better predict solvation thermodynamics .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in the compound’s bioactivity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC/IC values to assess reproducibility.

- ANOVA with Post-Hoc Tests : Compare activity across derivatives while controlling for family-wise error rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.